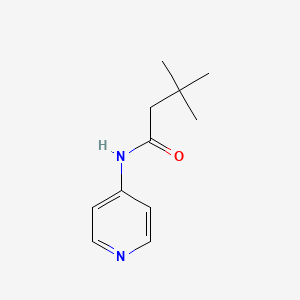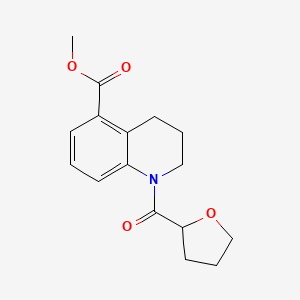
methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQC, is a synthetic compound with potential applications in scientific research. MQC is a member of the quinoline family, which has been extensively studied due to its diverse biological activities. MQC is a promising compound due to its unique structure and potential therapeutic applications.
作用機序
The exact mechanism of action of methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to act by inhibiting key enzymes involved in cancer cell growth and inflammation. methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal models, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. Additionally, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
One of the main advantages of using methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to have a wide range of biological activities, which makes it a versatile compound for use in a variety of experiments. However, one limitation of using methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is its potential toxicity, which can vary depending on the dose and route of administration.
将来の方向性
There are several potential future directions for research on methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and its potential applications in other disease states. Finally, the development of new synthetic methods for methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate could lead to the production of analogs with improved biological activity and reduced toxicity.
合成法
The synthesis of methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate involves a multi-step process that includes the reaction of 2-aminoacetophenone with ethyl acetoacetate to form 3,4-dihydro-2H-quinoline. This intermediate is then reacted with oxolane-2-carbonyl chloride to form the final product, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. The synthesis of methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)12-5-2-7-13-11(12)6-3-9-17(13)15(18)14-8-4-10-21-14/h2,5,7,14H,3-4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCTFZSRZBSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
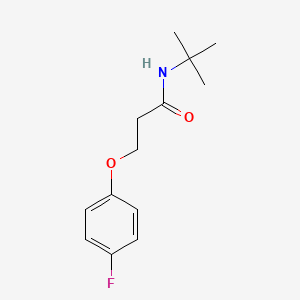

![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
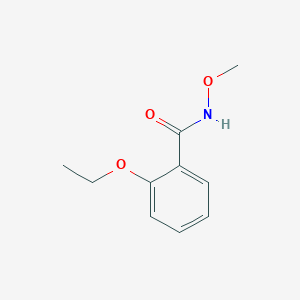
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)

![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
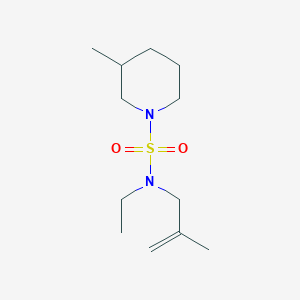
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
